REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:9][CH3:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].II.[OH2:15]>O1CCCC1>[C:2]([CH:3]([CH:3]([C:2](=[O:1])[CH2:9][CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:15])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:1])[CH2:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC
|
Name
|
|
Quantity
|
0.52 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ether-tetrahydrofuran
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at ambient temperature for an additional one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The ether solution is washed with two 50 ml portions of sodium sulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C(C(=O)OCC)C(C(=O)OCC)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |